1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3/c1-4-19-10-12-20(13-11-19)25-23-16-27-24-8-6-5-7-22(24)26(23)29(28-25)21-14-9-17(2)18(3)15-21/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEVNQZAXZUWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1 summarizes structural differences among pyrazoloquinoline derivatives:
Key Observations :
- Substituent Bulk : The target compound has bulkier substituents (3,4-dimethylphenyl and 4-ethylphenyl) compared to simpler derivatives like the 8-fluoro analog . This may enhance lipophilicity and membrane permeability.
- Amino Groups: Amino-substituted derivatives (e.g., 3-NH2) exhibit enhanced biological activity, such as anti-inflammatory effects, due to improved hydrogen-bonding capacity .
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines with amino or hydroxylphenyl substituents (e.g., 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) inhibit LPS-induced NO production with IC50 values in the submicromolar range, comparable to the positive control 1400W . The target compound’s ethyl and methyl groups may modulate similar pathways but with unconfirmed potency.
Antiviral and Apoptosis-Inducing Activity
- Apoptosis Induction: Derivatives like 4-[(4-ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline serve as reference compounds in apoptosis studies .
Physicochemical Properties
Data gaps exist for the target compound’s melting point, solubility, and stability. However, comparisons can be inferred:
Biological Activity
Overview
1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 347.43 g/mol
- CAS Number : 901268-00-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammation and cancer progression. Studies suggest that this compound may inhibit key enzymes and signaling pathways:
- Nitric Oxide Synthase (iNOS) : The compound has shown the ability to inhibit iNOS expression, leading to reduced nitric oxide production in inflammatory models such as LPS-stimulated RAW 264.7 cells .
- Cyclooxygenase (COX) : It also inhibits COX-2 activity, which is crucial for prostaglandin synthesis during inflammatory responses .
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. The inhibition of nitric oxide production serves as a key indicator of their efficacy. The following table summarizes the IC values for some derivatives compared to the positive control:
| Compound | IC (μM) | Remarks |
|---|---|---|
| This compound | TBD | Under investigation |
| 2a (reference compound) | 0.39 | High cytotoxicity at 10 μM |
| Positive Control (1400W) | TBD | Standard for comparison |
Anticancer Activity
The compound's potential anticancer effects are also being explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Viability Assays : MTT assays have been employed to assess cytotoxicity across different cancer cell lines. Initial findings suggest that certain structural modifications enhance cytotoxic effects while maintaining selectivity towards cancer cells over normal cells.
Case Studies
- Anti-inflammatory Effects in RAW 264.7 Cells : A detailed study evaluated the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives on LPS-induced RAW 264.7 macrophages. The results indicated a significant reduction in NO production and iNOS expression with select compounds exhibiting comparable potency to established anti-inflammatory agents .
- Structure-Activity Relationship Analysis : A comprehensive QSAR analysis was conducted to determine the influence of various substituents on biological activity. Results highlighted that para-substituted phenyl groups generally enhance inhibitory activity compared to ortho or meta substitutions .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Starting Material | Reaction Conditions | Yield | Key Reference |
|---|---|---|---|
| 2,4-Dichloroquinoline-3-carbonitrile | Reflux in xylene, 25–30 hr | 30–50% | |
| 4-Arylidenepyrazolin-5-ones | Cyclization with chloranil | 30–36% |
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization relies on spectroscopic and analytical methods:
- 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm) and substituents (e.g., methyl/ethyl groups at δ 2.1–2.5 ppm) confirm regiochemistry .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC Purity : Reverse-phase HPLC with UV detection ensures >95% purity .
Q. Table 2: Analytical Data for Pyrazoloquinoline Derivatives
| Derivative | 1H NMR (Key Signals) | MS (m/z) | Purity (HPLC) |
|---|---|---|---|
| 6-Fluoro-3-methyl-4-(4′-methylphenyl) analog | δ 8.47 (d, J = 8.7 Hz), 2.52 (s, CH3) | 367.4 | 97% |
Advanced: How do structural modifications influence β-glucuronidase inhibition?
Answer:
Substituents at the 3- and 4-positions modulate pH-dependent enzyme inhibition:
- Amino Groups : 3-Amino derivatives (e.g., compound 42 in ) show enhanced binding to E. coli β-glucuronidase at neutral pH due to electrostatic interactions with the enzyme’s active pocket.
- Fluorophenyl Substituents : 4-Fluorophenyl groups increase selectivity by reducing off-target interactions. Activity drops at acidic pH (e.g., intestinal pH 5.5) due to protonation of active-site residues .
Q. Methodological Insight :
- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to measure IC50 values at varying pH .
- Molecular Docking : Compare binding poses of substituted derivatives using crystal structures of β-glucuronidase (PDB: 3K8K).
Advanced: What methodologies assess the compound’s fluorescence properties?
Answer:
Pyrazoloquinolines exhibit tunable fluorescence via substituent engineering:
- Fluorophore Design : Integrate electron-donating (e.g., dimethylphenyl) and withdrawing groups (e.g., cyano) to shift emission wavelengths (λem = 440–500 nm) .
- Sensor Applications : Attach receptor moieties (e.g., crown ethers) via spacers to create ratiometric probes for metal ions (e.g., K+ or Ca2+) .
Q. Experimental Protocol :
Spectroscopic Analysis : Measure λex/λem in solvents of varying polarity (e.g., cyclohexane vs. DMSO).
Quantum Yield Calculation : Compare integrated fluorescence intensity to reference standards (e.g., quinine sulfate) .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Answer:
Contradictions often arise from structural nuances or assay conditions:
- Case Study : Pyrazoloquinolines with 3-dimethylaminopropylamino side chains show interferon-inducing activity , while 3-amino-4-fluorophenyl analogs inhibit β-glucuronidase .
- Resolution :
- SAR Analysis : Map substituent effects using combinatorial libraries.
- Assay Standardization : Compare IC50 values under identical pH, temperature, and cell lines.
Q. Table 3: Contrasting Bioactivities
| Substituent | Bioactivity | Key Mechanism | Reference |
|---|---|---|---|
| 3-Dimethylaminopropylamino | Interferon induction | TLR3/7 activation | |
| 3-Amino-4-fluorophenyl | β-Glucuronidase inhibition | Competitive binding |
Advanced: What in silico methods predict target binding and pharmacokinetics?
Answer:
Computational approaches include:
- Molecular Dynamics (MD) : Simulate binding stability of 4-ethylphenyl derivatives in enzyme active sites (e.g., β-glucuronidase) over 100 ns trajectories .
- ADMET Prediction : Use SwissADME to assess logP (lipophilicity) and blood-brain barrier permeability. For example, logP >3 suggests high membrane permeability but potential toxicity .
Advanced: How are fluorescence quantum yields optimized for imaging applications?
Answer:
Q. Table 4: Fluorescence Properties of Selected Derivatives
| Derivative | λem (nm) | Quantum Yield (Φ) | Application |
|---|---|---|---|
| 1,3-Diphenyl analog | 444.5 | 0.45 | Metal ion sensing |
| 4-Ethylphenyl variant | 460–470 | 0.32 (estimated) | Cellular imaging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
